molecular formula C8H11N3O B2710910 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime CAS No. 847173-18-6

1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Cat. No. B2710910
CAS RN: 847173-18-6
M. Wt: 165.196
InChI Key: IBBXMUQUVIMWQT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . This compound has been used as a scaffold for the design of SARS-CoV-2 main protease (Mpro) inhibitors .


Synthesis Analysis

The synthesis of this compound involves the use of computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . In one study, 29 compounds were prepared and tested for activity against Mpro . The best result was achieved with a racemic amide .


Molecular Structure Analysis

The molecular structure of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is complex and can exist in two possible tautomeric forms . The structure of the synthesized compounds was confirmed by 1H, 13C, 19F NMR spectroscopy methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The reaction leads to a mixture of two isomers, usually favoring one form .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The hydroxylamine functional group has historically been underrepresented in bioorganic and medicinal chemistry. However, recent developments suggest its broader potential. Researchers have explored the synthesis of di- and trisubstituted hydroxylamines for their use in drug design and development. These compounds can serve as electrophilic nitrogen sources, enabling the creation of functionalized chiral tertiary amines and chiral N-heterocycles. Notably, copper-catalyzed hydroamination procedures and palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations have been employed for this purpose .

Electrochemical Sensing and Detection

Hydroxylamines find applications in electroanalytical methods. Researchers have modified electrode surfaces with nitrogen-doped hollow carbon spheres (N-HCSs) to enhance the detection of hydroxylamine. Techniques such as differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) have been employed for sensitive and rapid analysis .

Biological Studies and Nitric Oxide (NO) Donors

Hydroxylamines are precursors to nitric oxide (NO) donors. NO plays essential roles in biological processes, including vasodilation, neurotransmission, and immune responses. Researchers have explored hydroxylamine-based compounds as potential NO-releasing agents for therapeutic applications.

Future Directions

The future directions for the research and development of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” could involve further optimization of the compound for increased efficacy against Mpro . Additionally, more extensive safety and toxicity studies would be needed before this compound could be considered for therapeutic use.

properties

IUPAC Name

(NE)-N-(1-methyl-6,7-dihydro-5H-indazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-8-4-2-3-7(10-12)6(8)5-9-11/h5,12H,2-4H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXMUQUVIMWQT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NO)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=N1)/C(=N/O)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.